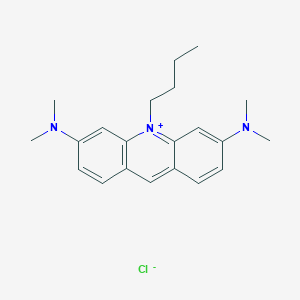
10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride: is a synthetic organic compound belonging to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is notable for its unique structure and properties, which make it useful in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine derivatives and butylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents, catalysts, and specific temperatures to facilitate the desired transformations.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods and quality control measures is essential to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, resulting in new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized acridine derivatives, while substitution reactions can produce a variety of substituted acridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride is used as a reagent in organic synthesis and as a fluorescent dye in analytical chemistry.
Biology: In biological research, the compound is employed for nucleic acid staining and visualization, making it valuable in studies involving DNA and RNA.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride involves its ability to intercalate with nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, affecting various biological processes. The compound’s molecular targets include the phosphate groups of nucleic acids, and its interaction with these targets can lead to changes in gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Acridine Orange: A well-known fluorescent dye used for nucleic acid staining.
Proflavine: Another acridine derivative with applications in microbiology and medicine.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness: 10-Butyl-3,6-bis(dimethylamino)acridin-10-ium chloride is unique due to its specific butyl and dimethylamino substituents, which confer distinct properties and applications compared to other acridine derivatives. Its ability to intercalate with nucleic acids and its fluorescent properties make it particularly valuable in scientific research.
Eigenschaften
CAS-Nummer |
88598-43-0 |
|---|---|
Molekularformel |
C21H28ClN3 |
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
10-butyl-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C21H28N3.ClH/c1-6-7-12-24-20-14-18(22(2)3)10-8-16(20)13-17-9-11-19(23(4)5)15-21(17)24;/h8-11,13-15H,6-7,12H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YUSQFVKTGNDVBW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


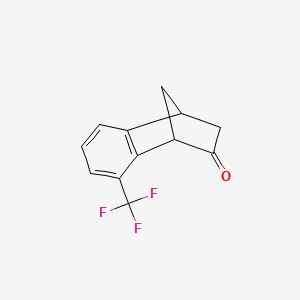
methyl}-1H-imidazole](/img/structure/B14402672.png)
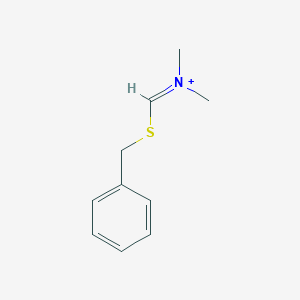
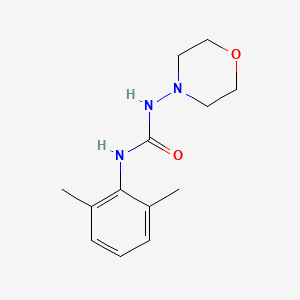
![N-Ethyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14402690.png)
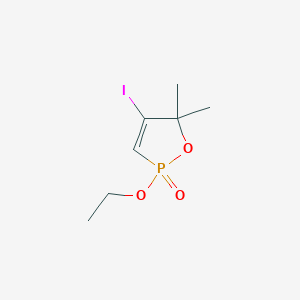
![5,9-Methano[1,3]thiazolo[4,5-d]azocine](/img/structure/B14402708.png)
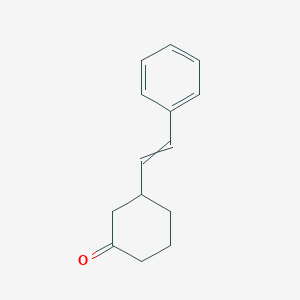

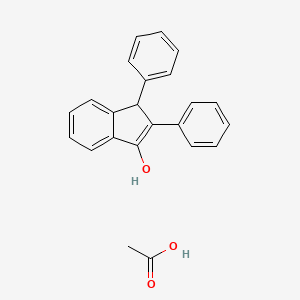

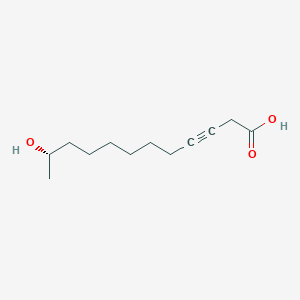
methanone](/img/structure/B14402737.png)
![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)
